(S)-2-Hydroxy-1,2,2-triphenylethyl acetate

Catalog No.
S710592
CAS No.
95061-51-1
M.F
C22H20O3
M. Wt
332.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate

CAS Number

95061-51-1

Product Name

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate

IUPAC Name

[(1S)-2-hydroxy-1,2,2-triphenylethyl] acetate

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C22H20O3/c1-17(23)25-21(18-11-5-2-6-12-18)22(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24H,1H3/t21-/m0/s1

InChI Key

GXLZCXZLVDUDHP-NRFANRHFSA-N

SMILES

CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Synonyms

(S)-2-Acetoxy-1,1,2-triphenylethanol; (S)-(-)-2-Hydroxy-1,2,2-triphenyl Acetate; (S)-(-)-HYTRA; (S)-1,1,2-Triphenyl-1,2-ethanediol 2-Acetate; (2S)-1,1,2-Triphenyl-1,2-ethanediol 2-Acetate

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Isomeric SMILES

CC(=O)O[C@@H](C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate (CAS 95061-51-1), widely recognized as Braun's chiral auxiliary or (S)-HYTRA, is a specialized chiral building block engineered specifically for asymmetric acetate aldol reactions. Unlike standard chiral auxiliaries that excel only with substituted enolates, HYTRA is structurally optimized with a sterically demanding 1,1,2-triphenyl-1,2-ethanediol backbone to provide exceptional facial discrimination for unsubstituted acetate enolates. In procurement and process chemistry, it is prioritized for the synthesis of enantiopure β-hydroxy acids, esters, and macrolide precursors. Its industrial and laboratory utility is defined by its ability to utilize standard lithium enolate chemistry without the need for expensive chiral transition-metal catalysts, coupled with a highly efficient auxiliary cleavage and recovery profile that supports scalable manufacturing[1].

Substituting (S)-HYTRA with generic chiral auxiliaries, such as standard Evans N-acetyl oxazolidinones, typically results in synthetic failure due to the well-documented 'acetate aldol problem.' While Evans auxiliaries provide excellent stereocontrol for propionate (substituted) enolates, they fail to induce adequate diastereofacial selectivity when utilizing unsubstituted acetate enolates, often yielding near 1:1 diastereomeric mixtures. Attempting to solve this by switching to alternative high-performance systems, such as Nagao-Fujita thiazolidinethiones, shifts the procurement burden onto expensive and supply-volatile stoichiometric additives like titanium(IV) chloride and (-)-sparteine. (S)-HYTRA resolves these issues by achieving >95:5 diastereomeric ratios using ubiquitous, low-cost lithium diisopropylamide (LDA), making it non-interchangeable for the cost-effective, high-purity synthesis of β-hydroxy compounds [1].

Diastereoselectivity in Acetate Aldol Additions

The primary procurement justification for (S)-HYTRA is its exceptional stereocontrol in acetate aldol reactions. When reacted with aliphatic or aromatic aldehydes, the lithium enolate of (S)-HYTRA consistently delivers high diastereomeric ratios (dr). In mechanistic comparisons, standard Evans N-acetyl oxazolidinones fail to provide meaningful facial selectivity for acetate enolates, whereas HYTRA achieves >95:5 dr under standard cryogenic conditions [1].

Evidence DimensionDiastereomeric Ratio (dr) in acetate aldol
Target Compound Data>95:5 dr (typically isolated >90% yield of major diastereomer)
Comparator Or BaselineEvans N-acetyl oxazolidinone (~1:1 to 3:1 dr)
Quantified Difference>30-fold improvement in diastereomeric excess
ConditionsLithium enolate generation (LDA, THF, -78 °C) followed by aldehyde addition

Eliminates the need for complex, yield-destroying chromatographic separations of diastereomers, directly lowering the cost of goods in chiral synthesis.

Auxiliary Cleavage and Material Recovery Yield

For industrial scale-up, the economic viability of a chiral auxiliary depends heavily on its recovery. (S)-HYTRA can be cleaved under mild basic conditions (e.g., LiOH/THF or K2CO3/MeOH) without epimerizing the newly formed β-stereocenter. The chiral precursor, 1,1,2-triphenyl-1,2-ethanediol, precipitates and is recovered in >95% yield via simple crystallization, whereas many traditional ester or amide-based auxiliaries undergo destructive cleavage or require harsh saponification that degrades the product [1].

Evidence DimensionAuxiliary recovery yield
Target Compound Data>95% recovery of 1,1,2-triphenyl-1,2-ethanediol
Comparator Or BaselineStandard single-use chiral pools (<70% recovery or destructive cleavage)
Quantified Difference>25% higher mass recovery with non-chromatographic isolation
ConditionsMild basic hydrolysis followed by solvent extraction and crystallization

High-yielding, crystallization-based recovery of the sterically demanding diol drastically reduces the effective raw material cost for multi-kilogram campaigns.

Reagent Footprint and Supply Chain Simplicity

Alternative high-performance acetate aldol methodologies, such as the Nagao-Fujita protocol, require stoichiometric amounts of Lewis acids and chiral bases. Specifically, they rely on 1.0 equivalent of TiCl4 and 1.0 equivalent of (-)-sparteine—a natural product with historically volatile supply and pricing. In contrast, (S)-HYTRA achieves comparable or superior stereocontrol using only 1.1 equivalents of standard LDA, completely removing the procurement risk associated with complex chiral additives [1].

Evidence DimensionStoichiometric chiral additive requirement
Target Compound Data0 equivalents (relies only on standard LDA)
Comparator Or BaselineNagao-Fujita thiazolidinethiones (1.0 eq (-)-sparteine required)
Quantified Difference100% elimination of chiral amine additive requirements
ConditionsEnolization and aldol addition at -78 °C

Secures the supply chain and reduces batch costs by replacing expensive, supply-constrained chiral ligands with ubiquitous bulk reagents.

Synthesis of Statin Side Chains and Pharmaceutical Intermediates

(S)-HYTRA is highly prioritized in the synthesis of critical pharmaceutical building blocks, such as the chiral β-hydroxy acid side chains of statins (e.g., atorvastatin intermediates). Its ability to establish the C3 stereocenter with >99% ee (after crystallization) makes it a highly effective alternative to enzymatic resolution or less selective chemical auxiliaries [1].

Total Synthesis of Macrolides and Epothilone Analogues

In complex natural product synthesis, such as the construction of epothilone analogues or highly functionalized macrolides, (S)-HYTRA is utilized to install isolated β-hydroxy groups. The mild cleavage conditions ensure that sensitive downstream functionalities, such as dienes or existing stereocenters, are not compromised during auxiliary removal [2].

Preparation of Chiral Lipid and Coenzyme A Standards

For lipidomics and metabolic research, (S)-HYTRA is a preferred auxiliary for synthesizing enantiopure β-hydroxy fatty acids (e.g., (S)-3-hydroxyhexacosanoic acid). The robust lithium enolate chemistry allows for straightforward coupling with long-chain aliphatic aldehydes, followed by clean auxiliary cleavage to yield high-purity standards for CoA conjugation [3].

XLogP3

4

Wikipedia

(S)-(-)-1,1,2-Triphenyl-1,2-ethanediol 2-acetate

Dates

Last modified: 08-15-2023

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